3-Chloro-5-ethoxypyridine-4-carbonitrile chemical structure and molecular weight
3-Chloro-5-ethoxypyridine-4-carbonitrile chemical structure and molecular weight
An In-depth Technical Guide to 3-Chloro-5-ethoxypyridine-4-carbonitrile
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-5-ethoxypyridine-4-carbonitrile, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While this compound is a specialized or novel reagent with limited published data, this document deduces its core physicochemical properties from its chemical nomenclature. Furthermore, it outlines a robust, proposed synthetic pathway grounded in established chemical principles and analogous reactions. This guide is intended for researchers, chemists, and drug development professionals, offering mechanistic insights, a detailed experimental protocol, and essential safety and handling information extrapolated from structurally related compounds.
Introduction and Overview
Substituted pyridine scaffolds are privileged structures in modern drug discovery and agrochemical research, prized for their ability to engage in a wide range of biological interactions. The specific arrangement of chloro, ethoxy, and carbonitrile functional groups on the pyridine ring of 3-Chloro-5-ethoxypyridine-4-carbonitrile endows it with a unique electronic and steric profile.
-
The Pyridine Core: A foundational heterocyclic motif known for its presence in numerous bioactive molecules.
-
The Carbonitrile Group: A versatile functional handle that can be transformed into amines, amides, carboxylic acids, or tetrazoles, providing a vector for library development. It also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring.
-
The Chloro Substituent: A common bioisostere for methyl groups and a key site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]
-
The Ethoxy Group: A lipophilic moiety that can improve metabolic stability and cell permeability in drug candidates.
This combination makes 3-Chloro-5-ethoxypyridine-4-carbonitrile a high-value intermediate for synthesizing more complex molecular architectures aimed at a variety of biological targets.
Physicochemical Properties
The fundamental properties of 3-Chloro-5-ethoxypyridine-4-carbonitrile have been determined based on its chemical structure.
Chemical Structure and Data
The molecular structure consists of a pyridine ring substituted at the 3-, 4-, and 5-positions with chloro, cyano, and ethoxy groups, respectively.
Caption: Chemical structure of 3-Chloro-5-ethoxypyridine-4-carbonitrile.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | Calculated |
| Molecular Weight | 194.61 g/mol | Calculated |
| IUPAC Name | 3-Chloro-5-ethoxypyridine-4-carbonitrile | Nomenclature |
| Canonical SMILES | CCOC1=CC(=C(C=N1)C#N)Cl | Calculated |
| InChI Key | Calculated from structure | Calculated |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Diagram
Caption: Proposed one-step synthesis of the target compound.
Mechanistic Considerations
The proposed synthesis hinges on a Nucleophilic Aromatic Substitution (S_NAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the nitrile group at the 4-position and the chloro group at the 3-position. This electronic arrangement makes the C5 position highly susceptible to nucleophilic attack. Sodium ethoxide serves as a potent nucleophile, readily displacing the chloro group at the 5-position, which is more activated for substitution than the C3 chloro group due to the combined electronic effects.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 3-Chloro-5-ethoxypyridine-4-carbonitrile from 3,5-Dichloropyridine-4-carbonitrile.
Materials:
-
3,5-Dichloropyridine-4-carbonitrile (1.0 eq)
-
Sodium Ethoxide (1.1 eq, 21% solution in ethanol or freshly prepared from sodium metal and anhydrous ethanol)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-Dichloropyridine-4-carbonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material completely.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) to the solution dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Causality Insight: Refluxing provides the necessary activation energy for the S_NAr reaction to proceed to completion in a reasonable timeframe. The reaction should be monitored for the consumption of the starting material.
-
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), comparing the reaction mixture to a spot of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add dichloromethane and water. Partition the layers in a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Self-Validation: The bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Chloro-5-ethoxypyridine-4-carbonitrile.
Anticipated Analytical & Spectroscopic Data
While experimental data is not available, the following spectral characteristics can be predicted:
-
¹H NMR: Two singlets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two pyridine protons. A quartet (δ 4.0-4.5 ppm) and a triplet (δ 1.3-1.6 ppm) corresponding to the -OCH₂CH₃ protons of the ethoxy group.
-
¹³C NMR: Signals corresponding to the five distinct aromatic carbons of the pyridine ring, one for the nitrile carbon (δ ~115-120 ppm), and two signals for the ethoxy group carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (2220-2240 cm⁻¹), C-O-C stretch (1200-1250 cm⁻¹), and C-Cl stretch (700-800 cm⁻¹).
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom.
Applications and Research Interest
The utility of 3-Chloro-5-ethoxypyridine-4-carbonitrile lies in its potential as a versatile intermediate.
-
Medicinal Chemistry: It can serve as a core scaffold for the synthesis of inhibitors for kinases, proteases, and other enzyme targets. The nitrile can be converted to a tetrazole, a common carboxylic acid bioisostere.
-
Agrochemicals: Pyridine derivatives are widely used as herbicides, fungicides, and insecticides.[3] This compound could be a precursor to novel active ingredients.
-
Materials Science: The polar nitrile group and the aromatic system suggest potential applications in the development of organic electronic materials.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on structurally similar chemicals like chlorinated pyridine and nitrile-containing aromatics, the following hazards should be assumed.[4][5][6]
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Irritation: Causes skin irritation and serious eye irritation.[4][6]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.[4][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-5-ethoxypyridine-4-carbonitrile represents a promising, albeit under-documented, chemical intermediate. Its deduced physicochemical properties and the functionally rich substitution pattern make it an attractive building block for synthetic chemists. The proposed one-step synthesis from a readily accessible precursor provides a clear and efficient route for its laboratory-scale preparation. Adherence to stringent safety protocols, extrapolated from related compounds, is mandatory for its handling and use in research and development settings.
References
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 3-Chloropyridine.
- MilliporeSigma. (2025). Safety Data Sheet for 2-nitroimidazole.
- TCI Chemicals. (2025). Safety Data Sheet for 3-Chloro-2-methoxypyridine.
- Organic Syntheses. Procedure for a related pyridine synthesis.
- Sigma-Aldrich. Product Page for 3-Chloro-5-methoxypyridine.
- BenchChem. (2025). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
- Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.
- Capot Chemical Co., Ltd. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
- NextSDS. Chemical Substance Information for 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile.
- PubChem. Entry for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information.
- NextSDS. Chemical Substance Information for 3-chloro-5,6-diethylpyridazine-4-carbonitrile.
- BenchChem. Product Page for 3-chloro-5-methylpyridazine-4-carbonitrile.
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
Sources
- 1. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. tcichemicals.com [tcichemicals.com]
